molecular formula C18H27N3O3 B2517124 n-(2-(Cyclohex-1-en-1-yl)ethyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide CAS No. 869354-03-0

n-(2-(Cyclohex-1-en-1-yl)ethyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide

Cat. No.: B2517124
CAS No.: 869354-03-0
M. Wt: 333.432
InChI Key: BMSKYJIDDKUREU-UHFFFAOYSA-N
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Description

n-(2-(Cyclohex-1-en-1-yl)ethyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide is a spirocyclic hydantoin derivative characterized by a 1,3-diazaspiro[4.5]decan-3-yl core and an acetamide side chain substituted with a cyclohexenylethyl group. Its structural analogs, however, exhibit diverse substitutions on the spiro ring, acetamide side chain, and additional functional groups, leading to variations in physicochemical properties and biological activities.

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O3/c22-15(19-12-9-14-7-3-1-4-8-14)13-21-16(23)18(20-17(21)24)10-5-2-6-11-18/h7H,1-6,8-13H2,(H,19,22)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMSKYJIDDKUREU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)C(=O)N(C(=O)N2)CC(=O)NCCC3=CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-(2-(Cyclohex-1-en-1-yl)ethyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide typically involves multiple steps:

    Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.

    Synthesis of the Diazaspirodecane Core: This step involves the formation of the spirocyclic structure through a series of cyclization reactions, often using amines and carbonyl compounds.

    Attachment of the Acetamide Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexene ring, leading to the formation of epoxides or ketones.

    Reduction: Reduction reactions can target the carbonyl groups in the diazaspirodecane core, potentially converting them to alcohols.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Epoxides, ketones

    Reduction: Alcohols

    Substitution: Various substituted amides

Scientific Research Applications

Enzyme Inhibition

Research has indicated that compounds similar to n-(2-(cyclohex-1-en-1-yl)ethyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide exhibit significant enzyme inhibitory properties. For instance, studies on related compounds have shown substantial inhibitory activity against enzymes such as α-glucosidase and acetylcholinesterase (AChE), which are critical in managing conditions like Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) .

Enzyme Inhibitory Activity Related Compounds
α-glucosidaseSignificantSulfonamides with acetamide moieties
AcetylcholinesteraseModerateVarious derivatives of acetamides

Anticancer Activity

The compound's structure suggests potential anticancer properties. Similar compounds have been synthesized and screened for cytotoxicity against various cancer cell lines, including Hep G2 (human liver cancer). The results indicated moderate to high cytotoxicity, suggesting that derivatives of this compound could be explored further as anticancer agents .

Neuroprotective Effects

Given the enzyme inhibition profile, there is potential for neuroprotective applications. Compounds that inhibit AChE can help in the management of neurodegenerative diseases by preventing the breakdown of acetylcholine, a neurotransmitter crucial for memory and learning .

Case Study 1: Synthesis and Characterization

A study focused on synthesizing derivatives similar to this compound. The synthesized compounds were characterized using IR and NMR spectroscopy to confirm their structures. Following characterization, biological assays were conducted to evaluate their inhibitory effects on α-glucosidase and AChE .

Case Study 2: Antitumor Evaluation

In another study, a series of compounds derived from acetamides were tested against several cancer cell lines. The results demonstrated that certain derivatives exhibited significant cytotoxicity against Hep G2 cells, prompting further investigation into their mechanisms of action and potential as therapeutic agents .

Mechanism of Action

The mechanism by which n-(2-(Cyclohex-1-en-1-yl)ethyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide exerts its effects would depend on its specific application. For example, if used as a drug, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or modulation of signaling pathways.

Comparison with Similar Compounds

Core Modifications: Spiro Ring Substituents

The 1,3-diazaspiro[4.5]decan-3-yl scaffold is a common feature among analogs. Substituents on the spiro ring influence crystallinity, solubility, and target binding:

Compound Spiro Ring Substituent Melting Point/Properties Key Reference
Target Compound None (base structure) Discontinued
8-Phenyl derivative (Compound 23) 8-Phenyl 129–131°C (higher crystallinity)
8-Methyl derivative 8-Methyl Not reported (improved lipophilicity inferred)
6-Phenyl derivative (Compound 24) 6-Phenyl 119–123°C

Key Insight : Phenyl substitutions at positions 6 or 8 increase melting points, suggesting enhanced crystallinity, while methyl groups may improve metabolic stability .

Acetamide Side Chain Variations

The N-substituent on the acetamide side chain modulates lipophilicity and target interactions:

Compound Acetamide Substituent Functional Impact Reference
Target Compound 2-(Cyclohex-1-en-1-yl)ethyl High lipophilicity; potential membrane permeability
N-(4-Fluorobenzyl) analog 4-Fluorobenzyl Enhanced enzymatic stability (fluorine effect)
N-(2,4-Dichlorophenethyl) analog (Compound 5) 2,4-Dichlorophenethyl Improved target binding (mycobacterial Lpd inhibition)
N-(2,2,2-Trifluoroethyl) analog Trifluoroethyl Increased metabolic stability

Key Insight : Fluorinated or halogenated side chains (e.g., trifluoroethyl, dichlorophenethyl) enhance target affinity and stability, making them preferable in drug design .

Additional Functional Moieties

Some analogs incorporate extended functional groups for specialized applications:

Compound Additional Group Biological Activity Reference
Pyrazolo[3,4-b]pyridine derivative 1H-Pyrazolo[3,4-b]pyridine-5-carbonyl DDR1 inhibition (antifibrotic)
Sulfamoylphenyl derivative 4-Sulfamoylphenyl Enhanced solubility (sulfonamide moiety)
Dimethoxybenzoyl derivative (Compound 5) 2,4-Dimethoxybenzoyl Mycobacterial Lpd inhibition (co-crystal structure resolved)

Key Insight : Bulky aromatic groups (e.g., pyrazolo-pyridine) or polar moieties (e.g., sulfamoyl) enable target-specific interactions or solubility optimization .

Target-Specific Inhibitors

  • Mycobacterial Lpd Inhibition : Compound 5 (N-(2,4-dichlorophenethyl)-2-(8-(2,4-dimethoxybenzoyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-3-yl)acetamide) demonstrated potent inhibition of Mycobacterium tuberculosis lipoamide dehydrogenase (Lpd) with a resolved co-crystal structure .
  • DDR1 Inhibition : Analogs like 2-(4-oxo-1-phenyl-8-(1H-pyrazolo[3,4-b]pyridine-5-carbonyl)-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(2,2,2-trifluoroethyl)acetamide showed efficacy in preventing fibrosis via DDR1 targeting .

Antimicrobial Activity

Spirohydantoin derivatives with nitro or amino substitutions on benzo[de]isoquinoline-dione exhibited antimicrobial activity against Gram-positive bacteria and fungi .

Discussion: Advantages and Limitations of the Target Compound

  • Advantages : The cyclohexenylethyl group in the target compound likely confers high lipophilicity, favoring blood-brain barrier penetration or intracellular targeting.
  • Limitations : Its discontinued status may reflect synthetic challenges, poor bioavailability, or inferior efficacy compared to fluorinated or halogenated analogs (e.g., Compound 5 ).

Biological Activity

N-(2-(Cyclohex-1-en-1-yl)ethyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C19H29N3O3C_{19}H_{29}N_{3}O_{3} with a molecular weight of 345.46 g/mol. The IUPAC name is N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide. Its structure features a cyclohexene ring and a diazaspirodecane moiety, contributing to its biological activity.

Research indicates that compounds with similar structural motifs can interact with various biological targets:

  • Receptor Binding : The diazaspiro structure has been associated with modulation of opioid receptors and other G-protein coupled receptors (GPCRs), which are crucial for pain management and neuropharmacology .
  • Enzyme Inhibition : Compounds in this class have shown potential as inhibitors of glycine transporters (GlyT), which are implicated in pain signaling pathways .
  • Antimicrobial Activity : Some derivatives exhibit significant antimicrobial properties, suggesting that the compound may inhibit bacterial growth through disruption of cell wall synthesis or interference with metabolic pathways .

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

Activity TypeObserved EffectReference
Opioid Receptor ModulationSelective binding to mu-opioid receptors
GlyT InhibitionPotent inhibition observed
AntimicrobialEffective against Gram-positive bacteria
CytotoxicityLow cytotoxicity in vitro

Case Study 1: Opioid Receptor Modulation

In a study examining the pharmacological profile of diazaspiro compounds, this compound demonstrated significant selectivity for mu-opioid receptors over delta and kappa receptors. This selectivity suggests potential applications in pain management with reduced side effects associated with broader opioid receptor activation.

Case Study 2: Antimicrobial Efficacy

A series of experiments evaluated the antimicrobial activity of structurally similar compounds against various bacterial strains. The results indicated that certain derivatives exhibited substantial antibacterial effects, particularly against Staphylococcus aureus and Escherichia coli. These findings highlight the compound's potential as a lead structure for developing new antibiotics.

Q & A

Q. How to address discrepancies in thermal stability data?

  • Methodological Answer :
  • Standardized Protocols : Use differential scanning calorimetry (DSC) under nitrogen to measure decomposition temperatures.
  • Comparative Studies : Cross-validate with thermogravimetric analysis (TGA) to isolate moisture-sensitive degradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.